Pirbuterol

Übersicht

Beschreibung

Pirbuterol ist ein Beta-2-Adrenorezeptoragonist und Bronchodilatator, der hauptsächlich zur symptomatischen Behandlung von Asthma eingesetzt wird. Es ist bekannt für seine Fähigkeit, die glatte Bronchialmuskulatur zu entspannen und die Freisetzung von Mediatoren der sofortigen Überempfindlichkeit aus Zellen, insbesondere Mastzellen, zu hemmen . This compound ist als atem-aktivierter Dosieraerosol erhältlich und wurde 1971 patentiert, wobei es 1983 in den medizinischen Gebrauch kam .

Wissenschaftliche Forschungsanwendungen

Pirbuterol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study beta-2 adrenergic agonists and their interactions with receptors.

Biology: Investigated for its effects on bronchial smooth muscle cells and mast cells.

Medicine: Primarily used for the treatment of asthma and other conditions involving bronchospasm.

Industry: Utilized in the development of inhalation devices and formulations for respiratory treatments .

Wirkmechanismus

Target of Action

Pirbuterol is a beta-2 adrenergic agonist . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . These receptors are predominantly found in bronchial smooth muscle, but there is also a population of beta-2 receptors in the human heart, existing in a concentration between 10-50% .

Mode of Action

The pharmacologic effects of beta adrenergic agonist drugs, including this compound, are attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .

Biochemical Pathways

Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in bronchodilation, which is beneficial in conditions like asthma.

Pharmacokinetics

After inhalation of doses up to 800 μg (twice the maximum recommended dose), systemic blood levels of this compound are below the limit of assay sensitivity (2–5 ng/ml) . A mean of 51% of the dose is recovered in urine as this compound plus its sulfate conjugate following administration by aerosol . The plasma half-life measured after oral administration is about two hours .

Result of Action

The primary result of this compound’s action is the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm, including asthma . It achieves this by causing relaxation of bronchial smooth muscle, which opens up the airways and makes it easier for the patient to breathe .

Biochemische Analyse

Biochemical Properties

Pirbuterol has a preferential effect on beta-2 Adrenergic receptors compared with isoproterenol . It stimulates the beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) . Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Cellular Effects

This compound’s effects on cells are primarily due to its action on beta-2 adrenergic receptors. It causes relaxation of bronchial smooth muscle, which helps in the prevention and reversal of bronchospasm in patients with reversible bronchospasm including asthma . It also inhibits the release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Molecular Mechanism

The molecular mechanism of this compound involves the stimulation of beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of ATP to c-AMP . The increased levels of c-AMP are associated with the relaxation of bronchial smooth muscle and the inhibition of the release of mediators of immediate hypersensitivity from cells .

Vorbereitungsmethoden

Die Synthese von Pirbuterol beinhaltet die Solvolyse spezifischer Zwischenprodukte. Ein gängiger Syntheseweg beinhaltet die Solvolyse einer Verbindung mit der Formel:

Y=benzyl or CN3CO-

Die Reaktionsbedingungen und die spezifischen Zwischenprodukte, die bei der Synthese verwendet werden, sind in verschiedenen Patenten detailliert beschrieben {_svg_3} . Industrielle Produktionsverfahren beinhalten typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Pirbuterol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren und damit seine pharmakologischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen im Pirbuterolmolekül auftreten, was zur Bildung von Derivaten mit potenziell unterschiedlichen biologischen Aktivitäten führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um Beta-2-Adrenorezeptoragonisten und ihre Wechselwirkungen mit Rezeptoren zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf glatte Bronchialmuskelzellen und Mastzellen.

Medizin: Primär zur Behandlung von Asthma und anderen Erkrankungen, die mit Bronchospasmen einhergehen.

Industrie: Wird bei der Entwicklung von Inhalationsgeräten und Formulierungen für Atemwegserkrankungen verwendet .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Beta-2-Adrenorezeptoren stimuliert, was zur Aktivierung der intrazellulären Adenylatcyclase führt. Dieses Enzym katalysiert die Umwandlung von Adenosintriphosphat in cyclisches-3’,5’-Adenosinmonophosphat (c-AMP). Erhöhte c-AMP-Spiegel sind mit der Entspannung der glatten Bronchialmuskulatur und der Hemmung der Freisetzung von Mediatoren der sofortigen Überempfindlichkeit aus Zellen verbunden .

Vergleich Mit ähnlichen Verbindungen

Pirbuterol ähnelt anderen Beta-2-Adrenorezeptoragonisten wie Salbutamol und Isoproterenol. This compound hat im Vergleich zu Isoproterenol eine präferentielle Wirkung auf Beta-2-Adrenorezeptoren . Andere ähnliche Verbindungen sind:

Salbutamol: Ein weiterer Beta-2-Adrenorezeptoragonist, der zur Behandlung von Asthma eingesetzt wird.

Isoproterenol: Ein nicht-selektiver Beta-Adrenorezeptoragonist mit Wirkungen auf Beta-1- und Beta-2-Rezeptoren.

Terbutalin: Ein selektiver Beta-2-Adrenorezeptoragonist, der zur Linderung von Bronchospasmen eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Rezeptorselektivität und seiner Verfügbarkeit als atem-aktivierter Dosieraerosol .

Eigenschaften

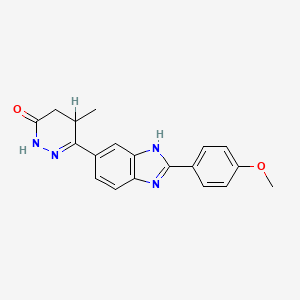

IUPAC Name |

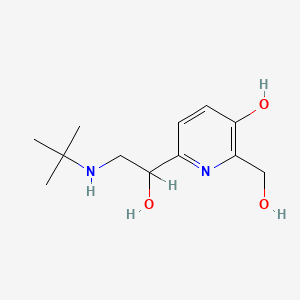

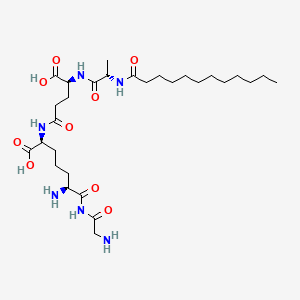

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDBNKDJNJQRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate) | |

| Record name | Pirbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046937 | |

| Record name | Pirbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.22e+00 g/L | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |

| Record name | Pirbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

38677-81-5, 38029-10-6 | |

| Record name | (±)-Pirbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

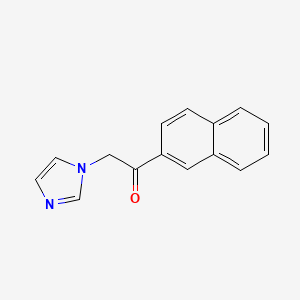

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-[(dimethylamino)methyl]-8-(4-hydroxyphenyl)-](/img/structure/B1677885.png)